molecular formula C19H24O3 B4899689 1-ethoxy-4-[4-(4-methylphenoxy)butoxy]benzene

1-ethoxy-4-[4-(4-methylphenoxy)butoxy]benzene

Cat. No.: B4899689
M. Wt: 300.4 g/mol
InChI Key: FVFNMOQFHDQVMG-UHFFFAOYSA-N
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Description

1-Ethoxy-4-[4-(4-methylphenoxy)butoxy]benzene is an organic compound with the molecular formula C19H24O3. It is characterized by its complex structure, which includes an ethoxy group, a butoxy chain, and a methylphenoxy group attached to a benzene ring.

Properties

IUPAC Name

1-ethoxy-4-[4-(4-methylphenoxy)butoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O3/c1-3-20-17-10-12-19(13-11-17)22-15-5-4-14-21-18-8-6-16(2)7-9-18/h6-13H,3-5,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVFNMOQFHDQVMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCCCCOC2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-ethoxy-4-[4-(4-methylphenoxy)butoxy]benzene typically involves multi-step organic reactions. One common method includes the etherification of 1-ethoxy-4-hydroxybenzene with 4-(4-methylphenoxy)butyl bromide under basic conditions. The reaction is usually carried out in the presence of a strong base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-Ethoxy-4-[4-(4-methylphenoxy)butoxy]benzene can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives .

Scientific Research Applications

1-Ethoxy-4-[4-(4-methylphenoxy)butoxy]benzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-ethoxy-4-[4-(4-methylphenoxy)butoxy]benzene exerts its effects depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation under specific conditions. In biological systems, its mechanism of action would involve interaction with molecular targets such as enzymes or receptors, leading to a cascade of biochemical events .

Comparison with Similar Compounds

  • 1-ethoxy-4-[4-(4-chlorophenoxy)butoxy]benzene
  • 1-ethoxy-4-[4-(4-fluorophenoxy)butoxy]benzene
  • 1-ethoxy-4-[4-(4-nitrophenoxy)butoxy]benzene

Uniqueness: 1-Ethoxy-4-[4-(4-methylphenoxy)butoxy]benzene is unique due to the presence of the methyl group on the phenoxy moiety, which can influence its reactivity and interaction with other molecules. This structural feature may impart distinct physical and chemical properties compared to its analogs .

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